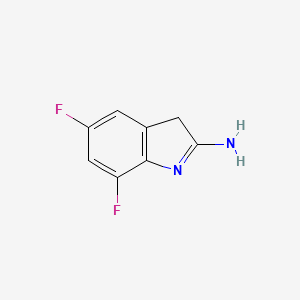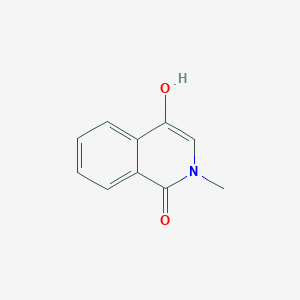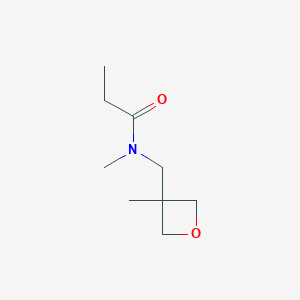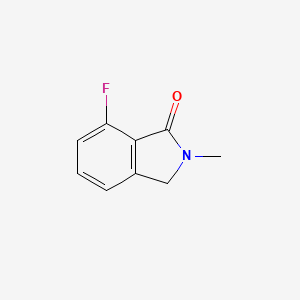
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile is an organic compound with the molecular formula C8H17NOSi. It is a derivative of butanenitrile, where a trimethylsilyl group is attached to the oxygen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((trimethylsilyl)oxy)butanenitrile typically involves the reaction of 3-methyl-3-hydroxybutanenitrile with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for alcohols.
Medicine: Investigated for its role in drug development and synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-3-((trimethylsilyl)oxy)butanenitrile involves its reactivity due to the presence of the trimethylsilyl group. This group can be easily removed under acidic or basic conditions, revealing the reactive hydroxyl group. The nitrile group can also participate in various reactions, making the compound versatile in synthetic applications.
類似化合物との比較
Similar Compounds
3-Methylbutanenitrile: Lacks the trimethylsilyl group, making it less reactive in certain conditions.
3-Methyl-2-butanol, trimethylsilyl ether: Similar structure but different functional groups.
Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
3-Methyl-3-((trimethylsilyl)oxy)butanenitrile is unique due to the presence of both a nitrile and a trimethylsilyl group, which imparts distinct reactivity and versatility in synthetic applications. This combination of functional groups is not commonly found in other similar compounds, making it valuable for specific chemical transformations.
特性
CAS番号 |
14904-41-7 |
|---|---|
分子式 |
C8H17NOSi |
分子量 |
171.31 g/mol |
IUPAC名 |
3-methyl-3-trimethylsilyloxybutanenitrile |
InChI |
InChI=1S/C8H17NOSi/c1-8(2,6-7-9)10-11(3,4)5/h6H2,1-5H3 |
InChIキー |
DBUVYXFBFZDAOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC#N)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)


![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)







![2-Methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11916625.png)

